Pyrroloquinoline Quinone

Catalog No.
S592839
CAS No.
72909-34-3
M.F
C14H6N2O8
M. Wt
330.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrroloquinoline Quinone

CAS Number

72909-34-3

Product Name

Pyrroloquinoline Quinone

IUPAC Name

4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid

Molecular Formula

C14H6N2O8

Molecular Weight

330.21 g/mol

InChI

InChI=1S/C14H6N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,15H,(H,19,20)(H,21,22)(H,23,24)

InChI Key

MMXZSJMASHPLLR-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,7,9-Tricarboxy-1H-Pyrrolo-(2,3-f)Quinoline-4,5-Dione, 2,7,9-Tricarboxypyrroloquinoline Quinone, 4,5-Dihydro-4,5-Dioxo-1-H-Pyrrolo(2,3-f)Quinoline-2,7,9-Tricarboxylic Acid, Coenzyme PQQ, Coenzyme, PQQ, Cofactor, PQQ, Methoxatin, PQQ Coenzyme, PQQ Cofactor, PQQ, Coenzyme, Pyrrolo Quinoline Quinone, Pyrrolo-Quinoline Quinone, Pyrroloquinoline Quinone, Quinone, Pyrrolo-Quinoline, Quinone, Pyrroloquinoline

Canonical SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O

The exact mass of the compound Pyrroloquinoline quinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones. It belongs to the ontological category of tricarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrroloquinoline quinone (PQQ), also known as methoxatin, is a water-soluble, redox-cycling orthoquinone that functions as a critical cofactor for several bacterial dehydrogenases. It is recognized for its role in various biological processes, including antioxidant defense and mitochondrial function. The compound supplied under CAS 72909-34-3 is the free acid form, whose specific physicochemical properties, particularly its solubility and handling characteristics, distinguish it from its more common disodium salt derivative, making it suitable for specific research and formulation contexts where the salt form is less ideal.

Direct substitution between PQQ free acid (CAS 72909-34-3) and its disodium salt (CAS 122628-50-6) can lead to significant experimental failure. The free acid form has markedly lower aqueous solubility, reported at approximately 0.1 mg/mL in PBS (pH 7.2), compared to the highly soluble disodium salt (approx. 3 g/L or 3 mg/mL). This difference is critical for preparing stock solutions, formulating buffers, and ensuring bioavailability in cell culture media where pH and ionic strength can cause precipitation. Researchers requiring non-aqueous solvent systems or studying pH-dependent electrochemical or enzymatic activity must select the correct form, as their dissolution profiles and effective concentrations are not equivalent, making them non-interchangeable for reproducible results.

Differential Solubility Profile for Non-Aqueous and Low-pH Formulations

Pyrroloquinoline quinone free acid exhibits a distinct solubility profile compared to its highly water-soluble disodium salt. The free acid form is soluble in organic solvents such as DMSO (approx. 2 mg/mL) and ethanol (approx. 0.1 mg/mL), whereas it has very limited solubility in aqueous buffers like PBS at pH 7.2 (approx. 0.1 mg/mL). In contrast, the disodium salt form is highly soluble in water (approx. 3 g/L) but insoluble in most organic solvents. This makes the free acid the required choice for organic chemistry applications or for creating concentrated stock solutions in DMSO for subsequent dilution into aqueous media.

Evidence DimensionSolubility
Target Compound DataApprox. 2 mg/mL in DMSO; 0.1 mg/mL in PBS (pH 7.2)
Comparator Or BaselinePQQ Disodium Salt: Approx. 3000 mg/L (3 mg/mL) in water; insoluble in organic solvents
Quantified DifferenceQualitatively opposite solubility profiles in aqueous vs. organic solvents.
ConditionsStandard laboratory conditions, 25 °C.

This dictates the choice of compound based on the required solvent system, which is a fundamental procurement decision for formulation and synthesis protocols.

Superior Redox Cycling Efficiency Over Common Antioxidants

PQQ demonstrates significantly more efficient redox cycling capabilities compared to common antioxidants like ascorbic acid (Vitamin C). A single molecule of PQQ can undergo thousands of redox cycles before being consumed, whereas ascorbic acid is typically consumed after a single reaction. In a direct kinetic study, the reduced form of PQQ (PQQH2) showed an aroxyl radical-scavenging activity 7.4 times higher than that of vitamin C in a micellar solution at pH 7.4. This high efficiency means lower concentrations may be required to maintain a desired antioxidant state in long-term cell culture or enzymatic assays.

Evidence DimensionAroxyl Radical-Scavenging Second-Order Rate Constant (ks)
Target Compound DataPQQH2: 1.86 × 10^3 M⁻¹s⁻¹
Comparator Or BaselineVitamin C: 0.251 × 10^3 M⁻¹s⁻¹
Quantified Difference7.4-fold higher rate constant for PQQH2
ConditionsTriton X-100 micellar solution (5.0 wt %), pH 7.4

For applications requiring sustained antioxidant protection or redox mediation, PQQ's superior cycling efficiency allows for greater potency and longevity compared to benchmark antioxidants.

Enabling Cofactor for Reconstituting PQQ-Dependent Apoenzymes

PQQ is an essential precursor for the in vitro reconstitution of PQQ-dependent apoenzymes, such as glucose dehydrogenase (GDH). The reconstitution of active holoenzyme from apo-sGDH is achieved by the addition of a stoichiometric amount of PQQ in the presence of divalent cations like Ca2+ or Mg2+. Kinetic studies show a fast bimolecular rate constant for PQQ binding to the apoenzyme (k = 1.1 × 10^6 M⁻¹s⁻¹), confirming its high affinity and suitability for activating these enzymes in research and diagnostic applications. This process is fundamental for researchers studying quinoprotein structure-function or developing biosensors based on reconstituted enzymes.

Evidence DimensionBimolecular Rate Constant (PQQ binding to apo-sGDH/Ca2+)
Target Compound Data1.1 × 10^6 M⁻¹s⁻¹
Comparator Or BaselineNot applicable (PQQ is the required cofactor)
Quantified DifferenceNot applicable
ConditionsStopped-flow kinetics under single-turnover conditions

For researchers working with PQQ-dependent enzymes, procuring the PQQ cofactor itself is non-negotiable for generating active enzymes from their apo-forms.

Formulation of PQQ in Organic Solvents for Synthesis or Delivery Systems

The solubility of PQQ free acid in solvents like DMSO makes it the specific choice for organic synthesis precursors or for creating highly concentrated stock solutions used in developing non-aqueous or lipid-based delivery systems. Unlike the disodium salt, the free acid form allows for incorporation into reaction mixtures where water is excluded.

In Vitro Reconstitution of PQQ-Dependent Apoenzymes

This compound is the essential precursor for activating PQQ-dependent apoenzymes. Researchers studying the kinetics, structure, or function of quinoproteins like glucose dehydrogenase must procure PQQ to reconstitute the active holoenzyme from its expressed apo-form.

Development of High-Stability Antioxidant Formulations for Cell Culture

Due to its highly efficient redox-cycling capability, which is orders of magnitude greater than common antioxidants like Vitamin C, PQQ is suitable for applications requiring long-term, stable antioxidant protection. This is particularly relevant in extended cell culture experiments where maintaining redox homeostasis is critical and frequent media changes are undesirable.

Purity

> 98.0% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

330.01241515 Da

Monoisotopic Mass

330.01241515 Da

Heavy Atom Count

24

Appearance

Brown red powder

UNII

47819QGH5L

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

72909-34-3

Wikipedia

Pyrroloquinoline_quinone

Dates

Last modified: 09-12-2023

Anchoring PQQ-Glucose Dehydrogenase with Electropolymerized Azines for the Most Efficient Bioelectrocatalysis

Maria A Komkova, Alexei K Orlov, Andrei A Galushin, Egor A Andreev, Arkady A Karyakin
PMID: 34431658   DOI: 10.1021/acs.analchem.1c02664

Abstract

Catalytic current of pyrroloquinoline quinone (PQQ)-glucose dehydrogenase (PQQ-GDH) immobilized over electropolymerized methylene green (MG) is increased only five times after the addition of the freely diffusing mediator. This value, being an efficiency criterion for bioelectrocatalysis, is several (three to six) times lower than that for the best reagentless glucose electrodes reported for this enzyme. Thermodynamics of the polyMG|PQQ-GDH electrode is determined by the enzyme-catalyzed reaction pointing to the direct bioelectrocatalysis. PQQ-GDH immobilized over polyMG displays the current plateau region from 0.0 to 0.2 V in the presence of glucose; at 0.00 V, being the optimal potential for biosensing applications, the catalytic current of the polyMG|PQQ-GDH electrode is 700-fold higher than that for the enzyme on a blank electrode. Successful glucose detection in human sweat by means of the corresponding enzyme electrode confirms that the reported bioelectrocatalytic system is attractive for advanced biosensors, as well as for biofuel cells.


Electrochemical flow injection analysis of the interaction between pyrroloquinoline quinone (PQQ) and α-synuclein peptides related to Parkinson's disease

Shaopei Li, Meissam Noroozifar, Jiayun Zhou, Kagan Kerman
PMID: 34251376   DOI: 10.1039/d1an00698c

Abstract

α-Synuclein (α-syn) is a hallmark protein of Parkinson's disease (PD). The aggregation process of α-syn has been heavily associated with the pathogenesis of PD. With the exponentially growing number of potential therapeutic compounds that can inhibit the aggregation of α-syn, there is now a significant demand for a high-throughput analysis system. Herein, a novel flow injection analysis system with an electrochemical biosensor as the detector was developed to study the interaction of a well-described antioxidant and amyloid inhibitor, pyrroloquinoline quinone (PQQ) with α-synuclein peptides. Screen-printed gold electrodes (SPEs) were modified using heptapeptides from α-syn wild-type (WT) and mutants such as lysine knock-out (ETEE) and E46K. Affinity binding events between these peptides and PQQ were analyzed by electrochemical impedance spectroscopy (EIS) and further confirmed by high-performance liquid chromatography (HPLC), liquid chromatography/mass spectrometry (LC/MS), and nuclear magnetic resonance (NMR) spectroscopy. HPLC and LC/MS results revealed that PQQ formed a stable complex with α-syn. NMR results confirmed that the α-syn-PQQ complex was formed via a Schiff base formation-like process. In addition, results showed that lysine residues influenced the binding event, in which the presence of an extra lysine stabilized the α-syn-PQQ complex, and the absence of a lysine significantly decreased the interaction of α-syn with PQQ. Therefore, we concluded that EIS is a promising technique for the evaluation of the interaction between PQQ-based amyloid inhibitors and α-syn. The electrochemical flow injection analysis assembly provided a rapid and low-cost drug discovery platform for the evaluation of small molecule-protein interactions.


Pyrroloquinoline quinone-dependent glucose dehydrogenase bioelectrodes based on one-step electrochemical entrapment over single-wall carbon nanotubes

Andrés Felipe Quintero-Jaime, Felipe Conzuelo, Diego Cazorla-Amorós, Emilia Morallón
PMID: 34074388   DOI: 10.1016/j.talanta.2021.122386

Abstract

Development of effective direct electron transfer is considered an interesting platform to obtain high performance bioelectrodes. Therefore, designing of scalable and cost-effective immobilization routes that promotes correct direct electrical contacting between the electrode material and the redox enzyme is still required. As we present here, electrochemical entrapment of pyrroloquinoline quinone-dependent glucose dehydrogenase (PQQ-GDH) on single-wall carbon nanotube (SWCNT)-modified electrodes was carried out in a single step during electrooxidation of para-aminophenyl phosphonic acid (4-APPA) to obtain active bioelectrodes. The adequate interaction between SWCNTs and the enzyme can be achieved by making use of phosphorus groups introduced during the electrochemical co-deposition of films, improving the electrocatalytic activity towards glucose oxidation. Two different procedures were investigated for electrode fabrication, namely the entrapment of reconstituted holoenzyme (PQQ-GDH) and the entrapment of apoenzyme (apo-GDH) followed by subsequent in situ reconstitution with the redox cofactor PQQ. In both cases, PQQ-GDH preserves its electrocatalytic activity towards glucose oxidation. Moreover, in comparison with a conventional drop-casting method, an important enhancement in sensitivity was obtained for glucose oxidation (981.7 ± 3.5 nA mM
) using substantially lower amounts of enzyme and cofactor (PQQ). The single step electrochemical entrapment in presence of 4-APPA provides a simple method for the fabrication of enzymatic bioelectrodes.


Separation and purification of pyrroloquinoline quinone from Gluconobacter oxydans fermentation broth using supramolecular solvent complex extraction

Ke Ma, Zhen-Zhen Wu, Guang-Lu Wang, Xue-Peng Yang
PMID: 34062456   DOI: 10.1016/j.foodchem.2021.130067

Abstract

In this paper, new supramolecular extractants, which contained surfactant, alkane and alkanol, were designed and used to separate PQQ. After a series of tests, the optimal extractant composition was determined as benzalkalonium (C
-C
) chloride (BC): n-hexane:n-pentanol, and the highest extraction rate could reach 98%. The extraction equilibrium could be reached in five minutes. The mechanism of the extraction selectivity was inferred as an ion-pair and π-π complexation interaction between PQQ and BC, which was indicated by UV and fluorescence quenching experiments. To recycle the organic extractant, the extract was back-extracted with sodium chloride solution. After extraction, back extraction and crystallization, an isolated product with a purity of 97.5% was obtained from G. oxydans fermentation broth. The product was identified as PQQ by HPLC analysis and MS. Above all, the present research developed a simple and efficient method for the separation of PQQ from fermentation broth.


The mechanism of pyrroloquinoline quinone influencing the fracture healing process of estrogen-deficient mice by inhibiting oxidative stress

Xuan Wu, Xuan Zhou, Shuo Liang, Xingyu Zhu, Zhan Dong
PMID: 33895522   DOI: 10.1016/j.biopha.2021.111598

Abstract

It is reported that oxidative stress plays a detrimental role in the process of bone fracture healing. And pyrroloquinoline quinone (PQQ) is used as antioxidant. However, there is no report about whether PQQ supplementation can promote fracture healing by eliminating oxidative stress. To investigate the protective effect of PQQ on fracture healing, open mid-diaphyseal femur fractures model were created in sham, ovariectomized (OVX) mice and PQQ-treated OVX mice. Our results confirmed that PQQ played a preventive and protective role in OVX-induced delay of bone fracture healing by inhibiting oxidative stress, subsequently promoting osteoblastic bone formation and inhibiting osteoclastic bone resorption. The findings of this study not only revealed the mechanism of PQQ supplementation in promoting fracture healing, but also provide experimental and theoretical basis for the clinical application of PQQ in the treatment of bone fracture.


Synthetic modeling of the structure and function of the rare-earth dependent methanol dehydrogenase cofactor

Alison L Knasin, Eric J Schelter
PMID: 33867022   DOI: 10.1016/bs.mie.2021.01.037

Abstract

Historically, rare-earth ions have been considered irrelevant to biology. Recently, the active sites of certain methanol dehydrogenase (MDH) enzymes have been shown to contain a redox-inactive, rare-earth (RE) cation coordinated by the redox-active pyrroloquinoline quinone (PQQ) cofactor. Importantly, it was demonstrated that rare earths were essential for the growth of certain methylotrophs that incorporated the XoxF-MDH. In this chapter, we summarize the optimized synthesis of a previously published rare-earth complex that serves as a model of the active site of this RE-containing MDH enzyme. The structure and reactivity of the metalated complex, [La(L
)(NO
)
] are also discussed. [La(L
)(NO
)
] catalytically oxidizes the test alcohol substrate, p-methylbenzyl alcohol,
BnOH, to p-methylbenzaldehyde,
PhCHO, in the presence of a base (2,6-lutidine) and a terminal oxidant (ferrocenium hexafluorophosphate) with ~17 turnovers. By studying this synthetic model, we have developed a body of evidence about both the reactivity and the mechanism of dehydrogenation of alcohols as a molecular analogue to a native, rare-earth dependent enzyme.


Heterologous expression, purification, and characterization of proteins in the lanthanome

Emily R Featherston, Joseph A Mattocks, Jonathan L Tirsch, Joseph A Cotruvo Jr
PMID: 33867019   DOI: 10.1016/bs.mie.2021.02.004

Abstract

Recent work has revealed that certain lanthanides-in particular, the more earth-abundant, lighter lanthanides-play essential roles in pyrroloquinoline quinone (PQQ) dependent alcohol dehydrogenases from methylotrophic and non-methylotrophic bacteria. More recently, efforts of several laboratories have begun to identify the molecular players (the lanthanome) involved in selective uptake, recognition, and utilization of lanthanides within the cell. In this chapter, we present protocols for the heterologous expression in Escherichia coli, purification, and characterization of many of the currently known proteins that comprise the lanthanome of the model facultative methylotroph, Methylorubrum extorquens AM1. In addition to the methanol dehydrogenase XoxF, these proteins include the associated c-type cytochrome, XoxG, and solute binding protein, XoxJ. We also present new, streamlined protocols for purification of the highly selective lanthanide-binding protein, lanmodulin, and a solute binding protein for PQQ, PqqT. Finally, we discuss simple, spectroscopic methods for determining lanthanide- and PQQ-binding stoichiometry of proteins. We envision that these protocols will be useful to investigators identifying and characterizing novel members of the lanthanome in many organisms.


Pyrroloquinoline quinone protects against exercise-induced fatigue and oxidative damage via improving mitochondrial function in mice

Lixia Liu, Yingyong Zhang, Tao Liu, Chongrong Ke, Jianzhong Huang, Yajuan Fu, Zhang Lin, Fengjuan Chen, Xiuqin Wu, Qi Chen
PMID: 33710654   DOI: 10.1096/fj.202001977RR

Abstract

Pyrroloquinoline quinone (PQQ) has a variety of biological functions. However, rare attention has been paid to its effects on exercise-induced damage. Here, we assessed the potential protective effects of PQQ against the fatigue and oxidative damage caused by repeated exhaustive exercise, and studied the underlying mechanism. The models for exercise-induced fatigue were established, and the parameters were measured, including the time to exhaustion (TTE), biochemical indicators, the expression of nuclear factor kappa B (NF-κB) and inflammatory cytokines and so on. Besides, the mitochondrial function was evaluated by the morphology, membrane potential, respiratory function, adenosine triphosphate (ATP) levels, and the application of the mitochondrial complex I inhibitor. The results demonstrate that PQQ prolongs TTE, causes the decrease in the activity of serum creatine kinase and lactate dehydrogenase, increases the activity of antioxidant enzymes, inhibits the production of reactive oxygen species (ROS) and malondialdehyde (MDA), and diminishes the over expression of NF-κB (p65) and inflammatory mediators. Furthermore, PQQ preserves normal mitochondrial function. Particularly, PQQ reduces the accumulation of ROS triggered by the mitochondrial complex I inhibitor. These data suggest that PQQ can significantly protect mice from exercise-induced fatigue and oxidative damage by improving mitochondrial function. These data also suggest that PQQ controls mitochondrial activity through directly affecting the NADH dehydrogenase.


Comparative genomics and analysis of the mechanism of PQQ overproduction in Methylobacterium

Changle Zhao, Yinping Wan, Xiaojie Cao, Huili Zhang, Xin Bao
PMID: 33983497   DOI: 10.1007/s11274-021-03068-5

Abstract

Methylobacterium sp. CLZ was isolated from soil contaminated with chemical wastewater. This strain simultaneously synthesizes Pyrroloquinoline quinone (PQQ), Coenzyme Q10 (CoQ10), and carotenoids by utilizing methanol as a carbon source. Comparative genomic analysis was performed for five Methylobacterium strains. As per the outcomes, the Methylobacterium CLZ strain showed the smallest genome size and the lowest number of proteins. Thus, it can serve as an ideal cell model for investigating the biological process of Methylobacterium and constructing genetically engineered Methylobacterium. The Methylobacterium CLZ strain's pqqL gene, which does not occur in other Methylobacterium strains but plays a crucial role in PQQ synthesis. This was a surprising finding for the study of PQQ biosynthesis in Methylobacterium. Methylobacterium sp. NI91 strain was generated by random mutagenesis of CLZ strain, and NI91 strain showed a 72.44% increase in PQQ yield. The mutation in the mxaJ gene involved in the methanol dehydrogenase (MDH) synthesis was identified through comparative genomic analysis of the whole genome of mutant strain NI91 and wild-type strain CLZ. The mxaJ gene was found to be upregulated in the NI91 strain. Thus, the up-regulation of the mxaJ gene could be correlated with the high yield of PQQ, and it could provide valuable clues for strain engineering to improve PQQ production.


Pyrroloquinoline Quinone Aza-Crown Ether Complexes as Biomimetics for Lanthanide and Calcium Dependent Alcohol Dehydrogenases*

Violeta A Vetsova, Katherine R Fisher, Henning Lumpe, Alexander Schäfer, Erik K Schneider, Patrick Weis, Lena J Daumann
PMID: 33872420   DOI: 10.1002/chem.202100346

Abstract

Understanding the role of metal ions in biology can lead to the development of new catalysts for several industrially important transformations. Lanthanides are the most recent group of metal ions that have been shown to be important in biology, that is, in quinone-dependent methanol dehydrogenases (MDH). Here we evaluate a literature-known pyrroloquinoline quinone (PQQ) and 1-aza-15-crown-5 based ligand platform as scaffold for Ca
, Ba
, La
and Lu
biomimetics of MDH and we evaluate the importance of ligand design, charge, size, counterions and base for the alcohol oxidation reaction using NMR spectroscopy. In addition, we report a new straightforward synthetic route (3 steps instead of 11 and 33 % instead of 0.6 % yield) for biomimetic ligands based on PQQ. We show that when studying biomimetics for MDH, larger metal ions and those with lower charge in this case promote the dehydrogenation reaction more effectively and that this is likely an effect of the ligand design which must be considered when studying biomimetics. To gain more information on the structures and impact of counterions of the complexes, we performed collision induced dissociation (CID) experiments and observe that the nitrates are more tightly bound than the triflates. To resolve the structure of the complexes in the gas phase we combined DFT-calculations and ion mobility measurements (IMS). Furthermore, we characterized the obtained complexes and reaction mixtures using Electron Paramagnetic Resonance (EPR) spectroscopy and show the presence of a small amount of quinone-based radical.


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